molecular formula C25H34FN3O3 B3335267 omega-Hydroxy-pimavanserin CAS No. 1134815-73-8

omega-Hydroxy-pimavanserin

Cat. No.: B3335267
CAS No.: 1134815-73-8
M. Wt: 443.6 g/mol
InChI Key: ACUCOFXCVUUXAL-UHFFFAOYSA-N
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Description

omega-Hydroxy-pimavanserin: is a derivative of pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist and antagonist. Pimavanserin is primarily used to treat hallucinations and delusions associated with Parkinson’s disease psychosis. The compound is known for its unique pharmacological profile, which includes high selectivity for 5-HT2A receptors and minimal activity at dopamine receptors, making it distinct from other antipsychotic medications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of omega-Hydroxy-pimavanserin typically involves multiple steps, starting from commercially available precursors. One reported method involves the use of 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine as starting materials. The synthesis proceeds through a series of reactions, including condensation, reduction, and cyclization, to yield the final product with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of safe and cost-effective reagents, avoiding highly toxic substances like phosgene. Triphosgene is often used as a safer alternative in the synthesis process .

Chemical Reactions Analysis

Types of Reactions: omega-Hydroxy-pimavanserin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

omega-Hydroxy-pimavanserin has several scientific research applications:

Mechanism of Action

omega-Hydroxy-pimavanserin exerts its effects primarily through its action on serotonin receptors. It acts as an inverse agonist and antagonist at the 5-HT2A receptors, reducing the activity of these receptors and thereby alleviating psychotic symptoms. The compound also has lesser activity at 5-HT2C receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Uniqueness: omega-Hydroxy-pimavanserin is unique due to its high selectivity for 5-HT2A receptors and minimal activity at dopamine receptors. This selectivity reduces the risk of motor side effects commonly associated with other antipsychotics, making it a safer option for patients with Parkinson’s disease psychosis .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[4-(3-hydroxy-2-methylpropoxy)phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34FN3O3/c1-19(17-30)18-32-24-9-5-20(6-10-24)15-27-25(31)29(23-11-13-28(2)14-12-23)16-21-3-7-22(26)8-4-21/h3-10,19,23,30H,11-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUCOFXCVUUXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134815-73-8
Record name 1-((4-Fluorophenyl)methyl)-3-((4-(3-hydroxy-2-methyl-propoxy)phenyl)methyl)-1-(1-methyl-4-piperidyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134815738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4-FLUOROPHENYL)METHYL)-3-((4-(3-HYDROXY-2-METHYL-PROPOXY)PHENYL)METHYL)-1-(1-METHYL-4-PIPERIDYL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQJ5ZJL96U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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